4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYIWKOMDCMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid, with the chemical formula C11H13Cl2NO4S, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological pathways. Notably, the presence of the methylsulfonyl group is believed to enhance its bioactivity.
Enzyme Interaction
Research indicates that compounds with similar structures can modulate enzyme activities. For instance, related sulfone derivatives have been shown to induce delta-aminolevulinic acid (ALA) synthetase activity, which is crucial in heme biosynthesis . This suggests that this compound may also influence similar metabolic pathways.
Anticancer Activity
Studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives with similar substituents have shown potent inhibitory effects on breast cancer cell lines (MCF7 and MDA231), with IC50 values indicating effective dose ranges .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Related compounds have demonstrated effectiveness against multi-drug resistant bacteria and fungi, indicating that this compound may possess similar properties .
Case Studies and Research Findings
Several studies highlight the biological implications of compounds similar to this compound:
- Cytotoxicity in Cancer Research :
- Enzyme Modulation Studies :
- Antimicrobial Activity :
Summary Table of Biological Activities
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7 and MDA231 cell lines | IC50: 11–26 μM |
| Enzyme Modulation | Induction of ALA synthetase activity | Significant increase observed |
| Antimicrobial | Effective against multi-drug resistant bacteria | MIC range: 46.9–93.7 μg/mL |
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₁H₁₃Cl₂NO₄S
- Molecular Weight : 304.19 g/mol
- CAS Number : 1266513-78-3
Structural Characteristics
The compound features a butanoic acid backbone with a dichlorophenyl and methylsulfonyl functional group, which contributes to its biological activity. The presence of chlorine atoms enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Medicinal Chemistry
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid has been studied for its role in developing novel therapeutic agents. Its structural components suggest potential activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction pathways .
Pharmacological Research
The compound's unique structure allows it to interact with specific biological targets, making it a candidate for pharmacological studies.
Case Study: Anti-inflammatory Effects
In a study examining anti-inflammatory agents, researchers found that compounds with similar sulfonamide groups effectively inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties .
Agricultural Chemistry
There is emerging interest in the application of this compound within agricultural chemistry as a potential pesticide or herbicide due to its chemical stability and efficacy against pests.
Data Table: Comparative Efficacy of Similar Compounds
Material Science
The compound's unique chemical properties make it suitable for use in material science for developing new polymers or coatings with enhanced durability and chemical resistance.
Research Insight
Studies have shown that incorporating sulfonamide groups into polymer matrices can improve thermal stability and mechanical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid with three structurally related compounds derived from the evidence:
Key Differences and Implications
Functional Group Variations: The target compound contains a methylsulfonylamino group (-NHSO₂CH₃), which is more electron-withdrawing and polar than the formamido (-NHCOH) group in or the amino-oxo group in . The 4-(2,5-Dichlorophenyl)butanoic acid lacks nitrogen-based substituents, making it less reactive in nucleophilic environments but more lipophilic.
Molecular Weight and Solubility: The target compound’s higher molecular weight (~337.2 vs.
Biological Activity :
- Sulfonamide-containing compounds are often associated with antimicrobial or anti-inflammatory activity. The methylsulfonyl group in the target compound may confer enhanced metabolic stability over the formamido analog , which could degrade more readily in vivo.
- The oxo group in introduces a ketone functionality, which may participate in redox reactions or hydrogen bonding, differing from the sulfonyl group’s role in the target compound.
Synthetic Utility :
- The high purity (≥99%) of highlights its reliability as a pharmaceutical intermediate, whereas the target compound’s synthetic pathway may require additional purification steps due to the sulfonylation reaction’s complexity.
Research Findings and Data Gaps
- Evidence Limitations: None of the provided sources directly address the target compound’s synthesis, bioactivity, or industrial use. Comparisons are extrapolated from structural analogs.
- Critical Data Needs : Experimental data on the target compound’s solubility, stability, and biological activity are absent. Further studies should focus on:
- Comparative IC₅₀ values against enzymatic targets (e.g., cyclooxygenases, kinases).
- Pharmacokinetic profiling (e.g., logP, plasma protein binding).
- Synthetic yield optimization for scale-up.
Preparation Methods
Starting Materials and Precursors
- 2,5-Dichloroaniline or its derivatives serve as the aromatic amine source.
- Butanoic acid derivatives or protected amino acids provide the backbone.
- Methylsulfonyl chloride or related sulfonylating agents are used for methylsulfonyl group introduction.
Synthetic Route Description
A typical preparation method involves:
Nucleophilic Substitution or Coupling Reaction:
The amino group of a butanoic acid derivative is reacted with 2,5-dichlorophenyl-containing electrophiles or coupled via amide bond formation to attach the dichlorophenyl moiety. This step requires controlled conditions to ensure regioselectivity and prevent side reactions.
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The secondary amine intermediate is treated with methylsulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine) to introduce the methylsulfonyl group onto the nitrogen atom. This reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to moderate reflux depending on reactivity.
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If protected amino acid derivatives were used, deprotection and hydrolysis steps follow to yield the free 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoic acid. Acidification with dilute acid (e.g., HCl) precipitates the product.
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The crude product is purified by recrystallization from solvents like ethyl acetate/water mixtures or by chromatographic techniques to obtain the compound in high purity.
Process Parameters and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Coupling Reaction | Room temperature to reflux | Use of catalysts or coupling agents may improve yield |
| Methylsulfonylation | 0°C to room temperature | Base required to neutralize HCl formed |
| Hydrolysis/Deprotection | Acidic aqueous conditions | Time and temperature optimized to prevent degradation |
| Purification | Recrystallization from EtOAc/H2O | Solvent ratio critical for crystal quality |
Research Findings and Improvements
- Yield and Purity: Recent patent literature describes improved yields by optimizing solvent mixtures and reaction times during methylsulfonylation and purification steps.
- Polymorph Control: Novel polymorphs of related compounds have been isolated by controlling crystallization conditions, which may influence the physical properties of the acid.
- Environmental Considerations: Use of greener solvents and minimizing hazardous reagents is an ongoing research focus to make the synthesis more sustainable.
Summary Table of Key Synthetic Steps
| Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Amino butanoic acid synthesis | Starting from protected amino acids or direct coupling | Formation of amino acid backbone with dichlorophenyl substitution |
| Methylsulfonylation | Methylsulfonyl chloride, base, inert solvent | Introduction of methylsulfonyl group on nitrogen |
| Deprotection/Hydrolysis | Acidic aqueous solution | Free acid form obtained |
| Purification | Recrystallization or chromatography | High purity final product |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid?
- Methodological Answer : Synthesis optimization requires careful selection of sulfonylation reagents (e.g., methylsulfonyl chloride) and reaction conditions (e.g., temperature, solvent polarity). For instance, glassware deactivation with 5% dimethyldichlorosilane minimizes analyte adsorption during purification steps . Post-synthesis, solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning is recommended to isolate the compound from byproducts. Analytical validation via HPLC-MS with internal standards (e.g., deuterated analogs) ensures purity >95% .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Solubility profiling should use buffered solutions (pH 2–8) with mass spectrometry (MS) quantification. Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS/MS analysis to monitor hydrolysis or oxidation. For example, formic acid (>95%) in mobile phases improves ionization efficiency during MS detection .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution LC-MS with deuterated internal standards (e.g., triclosan-d3) is critical for detecting sub-ppm impurities. For halogenated byproducts, tandem MS with NH4F-enhanced ionization improves sensitivity. GF/F filtration (0.7 μm) pre-analysis reduces particulate interference .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for frontier molecular orbitals) predict reactivity at the sulfonamide and dichlorophenyl moieties. Coupling this with molecular docking (e.g., targeting enzyme active sites) identifies substituents that improve binding affinity. ICReDD’s reaction path search methods, integrating computational and experimental feedback loops, are effective here .
Q. What strategies resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in IC50 values may arise from assay-specific interference (e.g., serum proteins). Use SPE-purified samples and include controls like 4-cyclohexylbutanoic acid (a structurally similar inert compound) to isolate confounding factors .
Q. How to address challenges in scaling up chromatographic purification while maintaining yield?
- Methodological Answer : Transition from analytical-scale HPLC to preparative LC with gradient elution (e.g., 10–90% methanol in 0.1% formic acid). Optimize column loading using pilot-scale trials (e.g., 100 mL sample volumes). Membrane separation technologies (e.g., tangential flow filtration) can pre-concentrate the compound before chromatography .
Q. What experimental designs mitigate interference from matrix effects in environmental or biological samples?
- Methodological Answer : Employ matrix-matched calibration curves and isotope dilution MS. For wastewater or sludge samples, pre-treatment with NH4OH (1 M) adjusts pH to enhance analyte recovery during SPE. Parallel analysis of upstream/downstream river samples identifies background contamination .
Data Analysis and Validation
Q. How should researchers statistically validate reproducibility in multi-laboratory studies?
- Methodological Answer : Use inter-laboratory consistency metrics (e.g., Horwitz ratio) and ANOVA to assess variance. For example, replicate analyses of this compound in influent/effluent samples across labs can highlight methodological biases .
Q. What are best practices for integrating NMR and MS data to confirm structural integrity?
- Methodological Answer : Combine 1H/13C NMR (e.g., δ 7.2–7.8 ppm for dichlorophenyl protons) with high-resolution MS (e.g., m/z 365.98 [M-H]⁻). Fragmentation patterns in MS/MS (e.g., loss of SO2CH3) corroborate sulfonamide cleavage pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
